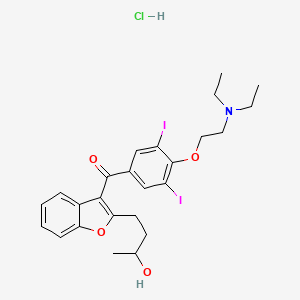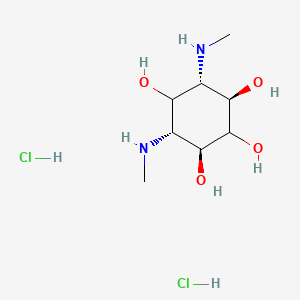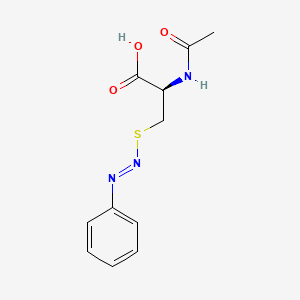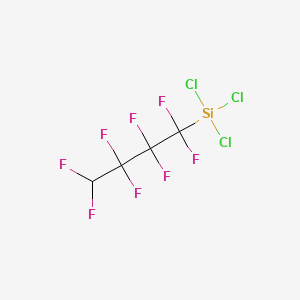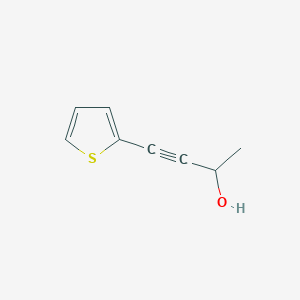
4-(Thiophen-2-yl)but-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Thiophen-2-yl)but-3-yn-2-ol is an organic compound with the molecular formula C8H8OS It features a thiophene ring, a butynyl chain, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-2-yl)but-3-yn-2-ol typically involves the reaction of thiophene derivatives with alkynes under specific conditions. One common method is the coupling of thiophene with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Thiophen-2-yl)but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) or hydrogen gas can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Formation of 4-(Thiophen-2-yl)but-3-yn-2-one.
Reduction: Formation of 4-(Thiophen-2-yl)but-3-en-2-ol or 4-(Thiophen-2-yl)butan-2-ol.
Substitution: Formation of halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Thiophen-2-yl)but-3-yn-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 4-(Thiophen-2-yl)but-3-yn-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
- 4-(Thiophen-2-yl)but-3-yn-1-ol
- 2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol
Comparison: 4-(Thiophen-2-yl)but-3-yn-2-ol is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 4-(Thiophen-2-yl)but-3-yn-1-ol, the position of the hydroxyl group in this compound offers different chemical properties and potential uses. Similarly, the presence of a methyl group in 2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol alters its steric and electronic characteristics, making it suitable for distinct applications.
Eigenschaften
Molekularformel |
C8H8OS |
|---|---|
Molekulargewicht |
152.22 g/mol |
IUPAC-Name |
4-thiophen-2-ylbut-3-yn-2-ol |
InChI |
InChI=1S/C8H8OS/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6-7,9H,1H3 |
InChI-Schlüssel |
KDVUBDGISSHKRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#CC1=CC=CS1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


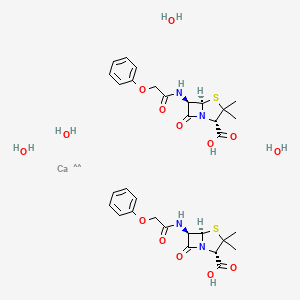
![3-(2-{[3-(2-carboxyethyl)-5-{[(2Z)-3-ethyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-2-yl]methyl}-5-{[(2Z)-4-ethyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-3-yl)propanoic acid](/img/structure/B15289024.png)
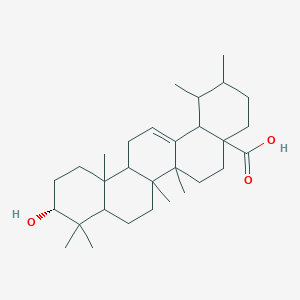
![[(1S,3R,7S,8S)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate](/img/structure/B15289041.png)
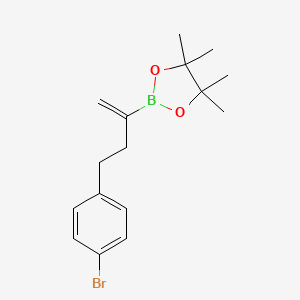


![Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester](/img/structure/B15289063.png)
